REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][C:5]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[C:12]2[C:17]([NH:19][CH3:20])=[O:18])=[CH2:6].[H][H]>CO.[Pd]>[NH2:3][CH2:4][CH:5]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[C:12]2[C:17]([NH:19][CH3:20])=[O:18])[CH3:6] |f:0.1.2|
|
Name
|
8-[1-(aminomethyl)vinyl]-N-methyl-quinoline-4-carboxamide, dihydrochloride
|
Quantity
|
168.8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCC(=C)C=1C=CC=C2C(=CC=NC12)C(=O)NC
|
Name
|
compound 2036
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCC(=C)C=1C=CC=C2C(=CC=NC12)C(=O)NC
|
Name
|
TEA
|
Quantity
|
157.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.688 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was stirred vigorously until most of the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the hydrogen atmosphere was removed
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 800 mL water and 250 mL DCM
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
resulting in a thick mixture that separates on standing
|
Type
|
WASH
|
Details
|
This layer was washed with 3×500 mL DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with an additional 500 mL DCM
|
Type
|
ADDITION
|
Details
|
The aqueous solution was then treated with 500 g NaCl and it
|
Type
|
EXTRACTION
|
Details
|
was extracted with an additional 500 mL DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)C=1C=CC=C2C(=CC=NC12)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |